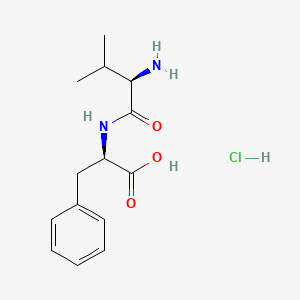

D-Valyl-D-phenylalanine hydrochloride

説明

D-Valyl-D-phenylalanine hydrochloride: is a synthetic dipeptide compound composed of D-valine and D-phenylalanine, with a hydrochloride group attached.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Valyl-D-phenylalanine hydrochloride typically involves the coupling of D-valine and D-phenylalanine using carbodiimide chemistry. The process includes the following steps:

Coupling Reaction: D-valine and D-phenylalanine are coupled using a carbodiimide reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Hydrochloride Formation: The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes to produce D-valine, followed by chemical synthesis to couple it with D-phenylalanine. This approach ensures high optical purity and yield .

化学反応の分析

Types of Reactions: D-Valyl-D-phenylalanine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the dipeptide.

Reduction: Reduced forms of the dipeptide.

Substitution: Substituted derivatives with different functional groups.

科学的研究の応用

Biochemical Research Applications

D-Valyl-D-phenylalanine hydrochloride serves as a significant compound in biochemical studies, particularly in the synthesis and analysis of peptides. Its structural characteristics allow researchers to investigate peptide interactions and stability, which are crucial for understanding protein folding and function.

Peptide Synthesis

- Building Block : It is utilized as a building block in the synthesis of more complex peptides, aiding in the study of structure-activity relationships (SAR) in drug development.

- Model Compound : The compound is often employed as a model compound to study peptide interactions, providing insights into the behavior of larger peptide chains under various conditions.

Enzymatic Studies

Research has indicated that this compound can be used to study enzymatic reactions involving racemization processes. For instance, the conversion of L-phenylalanine to its D-isomer has been investigated using this compound, highlighting its role in understanding enzyme mechanisms and kinetics .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug formulation and development.

Drug Development

- Intermediate in Synthesis : This compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders and neurological conditions .

- Therapeutic Potential : this compound has been explored for its potential therapeutic effects, including its use in formulations aimed at treating conditions such as osteoporosis and cardiovascular diseases .

Therapeutic Applications

This compound has been studied for its therapeutic implications, particularly in neurology and metabolic health.

Neurological Disorders

Research suggests that the compound may have applications in treating certain neurological disorders due to its ability to influence neurotransmitter systems. Its role in modulating amino acid levels could be beneficial in conditions like epilepsy, where amino acid balance is critical .

Metabolic Disorders

The compound's structural properties make it a candidate for developing treatments for metabolic disorders such as phenylketonuria (PKU), where the metabolism of phenylalanine is impaired. By providing a source of D-phenylalanine, it may help manage phenylalanine levels in affected individuals .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

作用機序

The mechanism of action of D-Valyl-D-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

D-Valine: An amino acid similar to D-Valyl-D-phenylalanine hydrochloride but lacks the phenylalanine moiety.

D-Phenylalanine: Another amino acid that is part of the dipeptide but lacks the valine moiety.

L-Valyl-L-phenylalanine: The L-enantiomer of the dipeptide, which has different stereochemistry and potentially different biological activity.

Uniqueness: this compound is unique due to its specific combination of D-valine and D-phenylalanine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

D-Valyl-D-phenylalanine hydrochloride is a dipeptide composed of the D-enantiomers of valine and phenylalanine. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential biological activities and applications in drug development.

This compound is a synthetic dipeptide that serves as a building block in peptide synthesis. The compound's structure allows it to participate in various biochemical interactions, making it a valuable model for studying peptide behavior and properties.

Target Proteins

This compound interacts with several biological targets, including:

- Kynurenine–oxoglutarate transaminase 1 : This enzyme is involved in the metabolism of tryptophan and has implications in neurodegenerative diseases.

- Corticotropin-releasing hormone (CRH) : The compound may influence stress response pathways by modulating CRH levels.

Transport Mechanisms

The D-phenylalanine component is known to facilitate the sodium-independent transport of large neutral amino acids via specific transporters such as SLC3A2/SLC7A5. This transport mechanism is crucial for the uptake of amino acids in various tissues, influencing metabolic processes and neurotransmitter synthesis.

1. Neuroprotective Effects

Research indicates that D-phenylalanine may have neuroprotective properties. Studies have shown that it can enhance dopamine levels, which could be beneficial in conditions like Parkinson's disease. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in neurodegenerative disorders.

2. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A study demonstrated that D-phenylalanine enhances the efficacy of biocides against biofilms formed by sulfate-reducing bacteria (SRB), indicating its potential use in corrosion prevention in industrial applications .

3. Drug Delivery Systems

The compound can serve as a prodrug or an enhancer for drug delivery systems. Its structure allows for enhanced permeability through biological membranes, which can improve the bioavailability of co-administered drugs. For example, derivatives of D-valyl and D-phenylalanine have been shown to increase ocular bioavailability when used as esters .

Research Findings and Case Studies

特性

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJUZXNEOMXFFV-MNMPKAIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。